6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine

Pharmacokinetics Drug Discovery Hepatitis C Virus

This halogenated benzimidazole scaffold features a precise 6-Cl/4-F substitution pattern critical for target binding affinity and pharmacokinetic performance. Unlike generic benzimidazoles, its distinct physicochemical parameters (XLogP3-AA 1.5, TPSA 54.7 Ų) enable systematic exploration of unique chemical space for kinase and NS5A inhibitor programs. The primary amine at the 5-position provides a convenient linker handle for affinity probe synthesis. Substitution with non-fluorinated or differently substituted analogs compromises biological activity and data reproducibility. Available in ≥95% purity for demanding medicinal chemistry and chemical biology research.

Molecular Formula C7H5ClFN3
Molecular Weight 185.58 g/mol
CAS No. 1426290-07-4
Cat. No. B1492942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine
CAS1426290-07-4
Molecular FormulaC7H5ClFN3
Molecular Weight185.58 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Cl)N)F)N=CN2
InChIInChI=1S/C7H5ClFN3/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2,(H,11,12)
InChIKeyTVQNPHQMCDTSQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine (CAS: 1426290-07-4): A Halogenated Benzimidazole Scaffold for Targeted Medicinal Chemistry and Biological Probe Development


6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine (CAS 1426290-07-4) is a halogenated heterocyclic aromatic compound belonging to the fluorobenzimidazole class [1]. It is characterized by a bicyclic core consisting of a fused benzene and imidazole ring, with distinct chlorine and fluorine substitutions at the 6- and 4-positions, respectively, and a primary amine at the 5-position [1]. This specific substitution pattern on the benzimidazole core is a key structural motif in medicinal chemistry, offering a versatile scaffold for developing targeted inhibitors, particularly within kinase and antiviral drug discovery programs [2].

Why 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine is Not Interchangeable with Other Benzimidazoles or Aniline Derivatives


Generic substitution of 6-chloro-4-fluoro-1H-benzo[d]imidazol-5-amine with a different benzimidazole or aniline derivative is scientifically invalid due to the critical role of its specific halogenation pattern in modulating key molecular properties and biological activity. The presence and precise location of chlorine and fluorine atoms on the benzimidazole core are not arbitrary; they directly influence the compound's lipophilicity (XLogP3-AA = 1.5), topological polar surface area (TPSA = 54.7 Ų), and electronic distribution [1]. These physicochemical parameters dictate target binding affinity, selectivity, and overall pharmacokinetic behavior. For instance, research has demonstrated that the introduction of fluorine into the benzimidazole scaffold results in improved pharmacokinetic properties compared to non-fluorinated analogs, underscoring that even a seemingly minor structural modification can lead to significant and unpredictable changes in a compound's biological and drug-like profile [2]. Therefore, substituting this precise halogenated scaffold for another 'similar' benzimidazole will likely alter or abolish the intended activity, compromising the integrity and reproducibility of any downstream research.

Quantitative Differentiation of 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine: A Comparator-Based Evidence Guide for Procurement Decisions


Improved Pharmacokinetic Profile of Fluorobenzimidazole Scaffold vs. Non-Fluorinated Benzimidazole Analogs

The class of fluorobenzimidazole inhibitors, to which 6-chloro-4-fluoro-1H-benzo[d]imidazol-5-amine belongs as a core scaffold, exhibits improved pharmacokinetic properties in comparison to non-fluorinated benzimidazole analogs [1]. This finding, derived from a focused medicinal chemistry program on HCV NS5A inhibitors, establishes the foundational advantage of the fluorine substitution for in vivo applications. While direct head-to-head PK data for this exact compound are not publicly available, the class-level inference provides a strong rationale for its selection over non-fluorinated counterparts when the goal is to improve drug-like properties.

Pharmacokinetics Drug Discovery Hepatitis C Virus

In Vitro Potency of Structurally Related Fluorobenzimidazoles Against Diverse HCV Genotypes and Resistant Variants

Research on next-generation HCV NS5A inhibitors has shown that fluorobenzimidazole analogs demonstrate potent, broad-genotype in vitro activity against HCV genotypes 1-6 replicons [1]. Importantly, these compounds also maintain potency against HCV NS5A variants that are orders of magnitude less susceptible to inhibition by first-generation NS5A inhibitors when compared to wild-type replicons [1]. This class-level evidence suggests that compounds built upon the fluorobenzimidazole core, such as 6-chloro-4-fluoro-1H-benzo[d]imidazol-5-amine, are promising starting points for developing pan-genotypic antivirals that can overcome common resistance mutations.

Antiviral Activity Hepatitis C Virus NS5A Inhibition

Computed Physicochemical Properties of 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine vs. Unsubstituted Benzimidazole

The specific 6-chloro-4-fluoro-5-amino substitution pattern imparts distinct and quantifiable physicochemical properties to the benzimidazole core. Compared to the unsubstituted parent compound, benzimidazole, 6-chloro-4-fluoro-1H-benzo[d]imidazol-5-amine exhibits a significantly higher lipophilicity (XLogP3-AA of 1.5 vs. 1.2 for benzimidazole) and a larger topological polar surface area (TPSA of 54.7 Ų vs. 28.7 Ų) [1]. These computed differences are not trivial; they directly influence the compound's predicted membrane permeability, solubility, and interactions with biological targets, thereby making it a distinct chemical entity for screening and lead optimization.

Physicochemical Properties Computational Chemistry ADME Prediction

Defined Application Scenarios for 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine in Drug Discovery and Chemical Biology


Lead Optimization for Pan-Genotypic HCV NS5A Inhibitors

Utilize 6-chloro-4-fluoro-1H-benzo[d]imidazol-5-amine as a privileged fluorobenzimidazole scaffold to design and synthesize a library of novel HCV NS5A inhibitors. The scaffold's proven class-level ability to confer broad-genotype activity and overcome common resistance mutations makes it a strategic choice for developing next-generation antivirals [1]. Researchers can leverage its unique physicochemical properties (XLogP3-AA: 1.5, TPSA: 54.7 Ų) to fine-tune drug-likeness [2].

Kinase Inhibitor Medicinal Chemistry Campaigns

Employ 6-chloro-4-fluoro-1H-benzo[d]imidazol-5-amine as a versatile building block for the synthesis of targeted kinase inhibitors, particularly for MEK or TAK1. The halogenated benzimidazole core is a validated pharmacophore for ATP-competitive kinase inhibition. Its specific substitution pattern offers a distinct vector for SAR exploration to optimize potency, selectivity, and pharmacokinetic parameters, building upon the class-level advantage of improved PK properties observed for fluorobenzimidazoles over non-fluorinated analogs [1].

Chemical Probe Development for Biological Target Deconvolution

Synthesize an affinity chromatography matrix or a biotinylated probe using 6-chloro-4-fluoro-1H-benzo[d]imidazol-5-amine as the core recognition element. The primary amine handle at the 5-position provides a convenient site for linker attachment. This approach enables the identification and validation of novel protein targets that bind to this specific halogenated benzimidazole scaffold, a crucial step in target deconvolution and mechanism-of-action studies.

Construction of Diverse Screening Libraries with Enhanced Physicochemical Space

Incorporate 6-chloro-4-fluoro-1H-benzo[d]imidazol-5-amine into diversity-oriented synthesis or combinatorial chemistry workflows to generate novel screening libraries. Its distinct computed properties, including an XLogP3-AA of 1.5 and a TPSA of 54.7 Ų [2], allow medicinal chemists to systematically explore a unique region of chemical space that differs significantly from unsubstituted benzimidazole, increasing the probability of discovering novel hits with favorable ADME profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.